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Methyl (4-methylpiperazin-1-yl)carbamate

Cat. No.: B10902403
M. Wt: 173.21 g/mol
InChI Key: LVBXREUQHFLZKE-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry

The carbamate functional group, an ester of carbamic acid, is a critical moiety in contemporary chemistry. Structurally, it can be considered a hybrid of an ester and an amide, which imparts a unique set of properties. Carbamates are generally stable, planar structures due to resonance, which delocalizes the lone pair of electrons on the nitrogen atom. This stability makes the carbamate group an excellent choice for a variety of applications.

In organic synthesis, carbamates are widely used as protecting groups for amines. The carbamate's resistance to a range of reaction conditions allows chemists to selectively mask the reactivity of an amine group while modifying other parts of a molecule. Subsequently, the carbamate can be removed under specific conditions to reveal the free amine.

In medicinal chemistry, the carbamate moiety is a common feature in a multitude of therapeutic agents. Its ability to act as a bioisostere for the amide bond is particularly significant. The carbamate linkage can enhance a drug molecule's metabolic stability and improve its pharmacokinetic profile. Furthermore, the hydrogen bonding capabilities of the carbamate group can facilitate strong interactions with biological targets such as enzymes and receptors.

Relevance of Piperazine (B1678402) Moieties in Organic Synthesis and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. rsc.org The prevalence of the piperazine moiety can be attributed to several favorable characteristics.

The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents to explore a wide chemical space and optimize biological activity. The 1-methylpiperazine (B117243) group, as seen in the subject compound, is a common feature in many pharmaceuticals. The presence of the piperazine ring often improves the physicochemical properties of a drug candidate, such as its aqueous solubility and bioavailability, which are critical for effective drug delivery in the body. mdpi.com

The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows it to present its substituents in specific spatial orientations for optimal binding to biological targets. This has led to its incorporation into a vast array of therapeutic agents, including antipsychotics, antihistamines, and anti-cancer drugs.

Scope of Academic Research on Methyl (4-methylpiperazin-1-yl)carbamate

Direct academic research focusing exclusively on this compound is limited. Its primary significance in the scientific literature is as an intermediate or a structural component in the synthesis of more complex, biologically active molecules. For instance, the core structure of this compound is a key element in the design of novel antagonists for muscarinic acetylcholine (B1216132) receptors, which are targets for a variety of therapeutic areas. mdpi.com

The research that does exist is often found within the context of synthetic methodology development or medicinal chemistry campaigns aimed at producing new drug candidates. In these studies, the compound is typically prepared as a precursor, and its own biological or chemical properties are not the central focus. However, the consistent appearance of this and similar substructures in the scientific and patent literature underscores its utility as a reliable building block for introducing the desirable properties of both the carbamate and the 4-methylpiperazine moieties into a target molecule. The investigation into compounds containing this framework is part of a broader effort to develop new therapeutic agents with improved efficacy and pharmacokinetic profiles. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS Number 543684-15-7
Topological Polar Surface Area 50.7 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Note: Data sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O2 B10902403 Methyl (4-methylpiperazin-1-yl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(4-methylpiperazin-1-yl)carbamate

InChI

InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11)

InChI Key

LVBXREUQHFLZKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Methylpiperazin 1 Yl Carbamate and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a highly convergent manner, often by forming the key carbamate (B1207046) linkage on a pre-existing piperazine (B1678402) scaffold.

Alkoxycarbonylation is a primary method for the formation of carbamates. This process typically involves the reaction of an amine with a carbonyl source in the presence of an alcohol. For the synthesis of Methyl (4-methylpiperazin-1-yl)carbamate, this would involve the reaction of 1-methylpiperazine (B117243) with a reagent that can introduce a methoxycarbonyl group.

Common methods for carbamate synthesis include:

Reaction with Chloroformates : A traditional and efficient method involves reacting the amine (1-methylpiperazine) with methyl chloroformate. This reaction is straightforward but involves the use of a toxic reagent.

Use of Carbon Dioxide (CO2) : A more environmentally benign approach utilizes CO2 as a C1 synthon. researchgate.net This can be achieved through a three-component coupling of an amine, carbon dioxide, and an alkyl halide (like methyl iodide) in the presence of a base such as cesium carbonate. organic-chemistry.org This method offers mild reaction conditions and avoids the overalkylation of the amine. organic-chemistry.org

Transcarbamoylation : This method uses a carbamate donor, such as methyl carbamate itself, in a catalyzed reaction to transfer the carbamoyl (B1232498) group to the target amine. organic-chemistry.org

Carbonylimidazolides : A one-pot reaction using 1,1'-carbonyldiimidazole (B1668759) (CDI) with the amine in the presence of methanol (B129727) can efficiently produce the desired carbamate. organic-chemistry.org

A specific example of carbamate formation on a piperazine-containing molecule is the synthesis of Methyl (6-(4-methylpiperazin-1-yl)-4-o-tolyl-pyridin-3-yl)carbamate. chemicalbook.com In this synthesis, a Hofmann rearrangement of a nicotinamide (B372718) derivative in the presence of sodium methoxide (B1231860) leads to the formation of the methyl carbamate. chemicalbook.com

Table 1: Comparison of Alkoxycarbonylation Methods for Carbamate Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly for the synthesis of secondary and tertiary amines. masterorganicchemistry.comyoutube.com This strategy can be applied to the synthesis of the 1-methylpiperazine core of the target molecule. For instance, starting from piperazine, reductive amination with formaldehyde (B43269) in the presence of a suitable reducing agent yields 1-methylpiperazine. nih.gov

The choice of reducing agent is crucial for the success of reductive amination. While sodium borohydride (B1222165) (NaBH4) can be used, it may also reduce the initial aldehyde or ketone. masterorganicchemistry.com More selective reducing agents are often preferred:

Sodium cyanoborohydride (NaBH3CN) : This reagent is particularly effective because it selectively reduces the iminium ion intermediate formed in situ, without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) : This is another mild and selective reducing agent that is a common alternative to NaBH3CN, avoiding the use of cyanide. masterorganicchemistry.com

α-picoline-borane : This reagent can be used for reductive amination in various solvents, including water, or even under neat conditions. organic-chemistry.org

A practical, scalable synthesis of an analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, utilizes a direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid in the presence of sodium triacetoxyborohydride, achieving high yields. researchgate.net Another relevant process involves the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using a Raney-Ni catalyst, demonstrating the industrial applicability of this method for creating substituted N-heterocycles. researchgate.net

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov While a specific MCR for this compound is not prominently documented, the principles can be applied to construct the piperazine carbamate scaffold.

For example, a one-pot, three-component synthesis has been developed to produce highly substituted piperazines with excellent stereoselectivity from N-activated aziridines, anilines, and propargyl carbonates. acs.org Another strategy involves a zinc-mediated carbonyl alkylative amination (CAA) reaction, which serves as a powerful alternative to reductive amination for creating α-branched amines. acs.org The development of a Levy-type three-component reaction using a copper catalyst to react aromatic aldehydes, 2-methylindole, and various dienophiles highlights the potential for MCRs to rapidly build complex heterocyclic systems. beilstein-journals.org These examples underscore the potential for designing a convergent MCR that could combine a piperazine precursor, a methylating agent, and a carbamoylating agent to form the target molecule efficiently.

Targeted Synthesis of Piperazine- and Carbamate-Containing Scaffolds

This approach involves the separate, deliberate construction of the piperazine ring and the carbamate linkage, followed by their combination.

The piperazine ring is a fundamental scaffold, and numerous methods exist for its synthesis. thieme-connect.com More than 80% of piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, making the development of methods for C-functionalization an active area of research. nih.govmdpi.com

Key strategies for constructing the piperazine ring include:

Cyclization of Diamines : A common method involves the cyclization of 1,2-diamines or their derivatives. For instance, a palladium-catalyzed cyclization can be used to create highly substituted piperazines from various diamine components. organic-chemistry.org

Reduction of Diketopiperazines or Pyrazines : The piperazine core can be obtained by the reduction of more oxidized precursors like diketopiperazines or pyrazines. thieme-connect.com

From Amino Acids : Chiral amino acids can serve as starting materials to construct enantiopure substituted piperazines, offering control over stereochemistry. nih.gov

Transition-Metal-Catalyzed Methods : Innovative methods like the SnAP (Stannous Amine Protocol) and SLAP (Stannous-Lanthanide Amine Protocol) reagents, often used with copper catalysts, enable the synthesis of C-H functionalized piperazines. mdpi.com

Table 2: Selected Strategies for Piperazine Ring Construction

The formation of the carbamate group is a critical step in synthesizing the final product. A variety of methods exist to create this linkage, often tailored to the specific substrate and desired reaction conditions. nih.gov

General methods for carbamate formation include:

Hofmann and Curtius Rearrangements : These classic named reactions convert primary amides and acyl azides, respectively, into carbamates or amines. nih.gov

Reaction with Isocyanates : The reaction of an alcohol with an isocyanate is a highly reliable method for carbamate synthesis. nih.gov An isocyanate could be generated from the piperazine precursor before being trapped with methanol.

Catalytic Cross-Coupling : Palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route to aryl carbamates. organic-chemistry.org

Oxidative Decarboxylation : A photocatalyzed method allows for the one-pot synthesis of urethanes (carbamates) from oxamic acids, which generate an isocyanate intermediate in situ. organic-chemistry.org

The synthesis of carbamate derivatives bearing a 2-furoyl-1-piperazine moiety illustrates a multi-step sequence where the carbamate linkage is formed on a complex piperazine scaffold. nih.gov Furthermore, methods have been developed to trap labile carbamate modifications on proteins for analysis, using reagents like triethyloxonium (B8711484) tetrafluoroborate, which highlights the fundamental chemistry of carbamate reactivity. nih.gov

Incorporation of Heterocyclic and Aromatic Moieties

The introduction of heterocyclic and aromatic systems onto the this compound scaffold is a key strategy for creating diverse analogues. This is often achieved by utilizing a pre-functionalized piperazine core or by performing substitution and coupling reactions on a suitable carbamate precursor.

One common approach involves the reaction of 1-methylpiperazine with a molecule already containing the desired heterocyclic or aromatic ring. For instance, in the synthesis of Netupitant, a drug containing the 4-methylpiperazine moiety, N-methylpiperazine is introduced via a nucleophilic aromatic substitution (SNAr) reaction on a pyridine (B92270) derivative. mdpi.com Similarly, the synthesis of Avapritinib involves coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, demonstrating the feasibility of incorporating aza-heterocycles. mdpi.com

Another strategy involves building the heterocyclic or aromatic ring system onto a pre-existing this compound structure. However, it is more common to introduce the entire substituted piperazine unit to a complex scaffold. For example, the synthesis of methyl (6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate involves the reaction of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide with sodium methoxide and N-bromosuccinimide. chemicalbook.com In this case, the tolyl (aromatic) and pyridinyl (heterocyclic) moieties are already part of the precursor before the carbamate formation.

The following table summarizes representative examples of incorporating heterocyclic and aromatic moieties in analogues of this compound.

Precursor 1Precursor 2Resulting Analogue with MoietyReaction Type
6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamideSodium methoxide, N-bromosuccinimideMethyl (6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbamate (Aromatic: tolyl, Heterocyclic: pyridinyl)Hofmann Rearrangement
N-methylpiperazine2-chloro-5-nitropyridine1-Methyl-4-(5-nitropyridin-2-yl)piperazine (Heterocyclic: pyridinyl)Nucleophilic Aromatic Substitution
N-Boc-piperazineEthyl 2-chloropyrimidine-5-carboxylateEthyl 5-(4-Boc-piperazin-1-yl)pyrimidine-2-carboxylate (Heterocyclic: pyrimidinyl)Nucleophilic Aromatic Substitution

Advanced Synthetic Transformations

The construction of this compound and its more complex analogues often requires advanced synthetic transformations that allow for precise control over the molecular architecture.

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution is a fundamental transformation for constructing the precursors to this compound. A common method involves the reaction of 1-methylpiperazine with an electrophilic substrate. For example, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a related compound, is achieved through the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine. google.com In this reaction, the secondary amine of 1-methylpiperazine acts as the nucleophile, displacing the chloride. A similar strategy could be envisioned for the direct synthesis of the target compound, for example, by reacting 1-methylpiperazine with a suitable chloroformate.

The table below illustrates a nucleophilic substitution reaction for a precursor to a related compound.

NucleophileElectrophileProductSolvent
N-methylpiperazine4-(Chloromethyl)benzoic acid4-[(4-Methylpiperazin-1-yl)methyl]benzoic acidNot specified in abstract

Coupling Reactions for Complex Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex architectures based on the this compound framework. The Suzuki-Miyaura coupling, for instance, is used to form carbon-carbon bonds between aryl or vinyl halides/triflates and boronic acids/esters. In the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, a Suzuki coupling reaction is employed to introduce an aryl group onto a phthalazine (B143731) core that already bears the 4-methylpiperazine moiety. researchgate.net Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been used in the synthesis of other complex piperazine-containing molecules. mdpi.com

These coupling reactions offer a versatile method for late-stage functionalization, allowing for the introduction of a wide range of substituents to build complex and diverse molecular libraries.

Coupling ReactionSubstrate 1Substrate 2CatalystResulting Structure Type
Suzuki-Miyaura1-(4-Methylpiperazin-1-yl)-4-chlorophthalazineArylboronic acidPalladium catalyst4-Aryl-1-(4-methylpiperazin-1-yl)phthalazine
Sonogashira3-Iodo-4-methylbenzoyl chloride derivative3-Ethynylimidazo[1,2-b]pyridazineNot specified in abstractComplex heterocyclic system

Chemo- and Regioselective Synthesis Considerations

In the synthesis of this compound and its analogues, chemo- and regioselectivity are critical considerations. 1-Methylpiperazine possesses two nitrogen atoms with different nucleophilicities. The nitrogen at position 1 is a tertiary amine and is generally less nucleophilic than the secondary amine at position 4. Therefore, reactions such as acylation or alkylation will preferentially occur at the more nucleophilic N4 position. This inherent selectivity is advantageous for the synthesis of the target compound, as it directs the carbamate formation to the desired nitrogen.

When incorporating the 4-methylpiperazine moiety into more complex molecules, the reaction conditions can be tuned to control the outcome. For example, in the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, the initial reaction of 1,4-dichlorophthalazine (B42487) with an aniline (B41778) is controlled to achieve mono-substitution, leaving the second chlorine available for a subsequent Suzuki coupling. researchgate.net Careful control of stoichiometry and reaction conditions is therefore essential to achieve the desired chemo- and regioselectivity.

Reaction Mechanisms and Chemical Reactivity of Methyl 4 Methylpiperazin 1 Yl Carbamate

Mechanistic Studies of Carbamate (B1207046) Hydrolysis

The hydrolytic stability of Methyl (4-methylpiperazin-1-yl)carbamate is a critical aspect of its chemical profile, with the reaction proceeding through different mechanisms depending on the pH of the environment. clemson.edu

Base-Catalyzed Hydrolysis: In alkaline conditions, carbamates undergo hydrolysis, which is a primary degradation pathway. clemson.edu For a disubstituted carbamate such as this compound, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of methanol (B129727), 1-methylpiperazine (B117243), and carbon dioxide. nih.gov The mechanism for disubstituted carbamates proceeds through a carbonate anion intermediate. nih.gov

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of carbamates is generally not considered a significant pathway. clemson.edu This is because the carbamate's central carbon atom is surrounded by two electron-withdrawing atoms (oxygen and nitrogen), which reduces the effectiveness of protonation in increasing the carbonyl carbon's susceptibility to nucleophilic attack. clemson.edu

Neutral Hydrolysis: Research into the neutral hydrolysis mechanism for carbamates is limited, though it may be an important process within environmental pH ranges. clemson.edu The hydrolytic stability of carbamates is also influenced by their structure, with carbamates of N,N-disubstituted alcohols and phenols demonstrating considerable chemical stability against hydrolysis. nih.gov

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The chemical structure of this compound allows it to participate in both electrophilic and nucleophilic substitution reactions.

Nucleophilic Reactions: The piperazine (B1678402) ring possesses a nucleophilic tertiary amine. This site can undergo reactions such as alkylation and acylation. Carbamates themselves can act as nucleophiles in certain reactions, for instance, in the ring-opening of epoxides. chempedia.info

Electrophilic Reactions: The carbonyl carbon of the carbamate group is electrophilic, making it a target for nucleophiles, as demonstrated in hydrolysis reactions. However, the electrophilicity of the carbamate carbonyl is less than that of an ester, which makes transcarbamoylation reactions, involving the exchange of the carbamate functionality, more challenging to achieve without harsh conditions. digitellinc.com

Redox Chemistry: Oxidation and Reduction Pathways

The redox behavior of this compound is characterized by the reactivity of both the piperazine ring and the carbamate functional group.

Oxidation: The piperazine moiety is susceptible to oxidation. The oxidation of piperazine derivatives with reagents like mercury-EDTA can yield products such as piperazine-2,3-diones. nih.gov The tertiary amine of the piperazine ring can also be oxidized to form an N-oxide. ambeed.com Electrochemical oxidation of carbamates typically proceeds through a one-electron transfer to generate a carbocation radical. rsc.org In a methanolic solution, this can lead to α-methoxylated products. rsc.org Quantum chemical methods have been employed to calculate the redox potentials for the anodic oxidation of carbamates. nih.gov

Reduction: Carbamates are generally resistant to reduction under mild conditions. They are incompatible with strong reducing agents like hydrides. noaa.gov

Enzyme-Mediated Transformations (Carbamoylation and Decarbamoylation)

Enzymatic processes can mediate the transformation of this compound through carbamoylation and decarbamoylation reactions.

Carbamoylation: This reaction involves the transfer of the carbamoyl (B1232498) group to another molecule. Carbamates are known to act as inhibitors of certain enzymes, such as acetylcholinesterase, by carbamoylating a serine residue within the enzyme's active site. nih.gov This covalent modification leads to the inactivation of the enzyme. nih.gov It is important to distinguish this from carbamylation, which is a non-enzymatic post-translational modification involving isocyanic acid. nih.gov

Decarbamoylation: This is the hydrolytic removal of the carbamoyl group from a carbamoylated molecule. In the context of enzyme inhibition, decarbamoylation is the process that regenerates the active enzyme. This hydrolysis is often slow, with half-lives for carbamoylated acetylcholinesterases ranging from minutes to days, which accounts for the effectiveness of carbamates as inhibitors. nih.gov The rate of decarbamoylation can be influenced by the size of the carbamoyl group. nih.gov Various enzymes, including esterases and proteases, are capable of hydrolyzing carbamates. nih.govplos.org

Derivatization Reactions for Analytical and Research Purposes

To facilitate analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of this compound is often necessary.

Derivatization of Carbamates: Due to their thermal instability, carbamates are frequently derivatized before GC analysis. scispec.co.th A common technique is methylation. scispec.co.th Another method involves using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in the presence of pyridine (B92270) to form derivatives that are more suitable for GC-electron capture detection (ECD) or GC-mass spectrometry (MS). nih.govresearchgate.net

Derivatization of Piperazines: The piperazine component can be derivatized to improve its detection. For HPLC with UV detection, a UV-active derivative can be formed by reacting the piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.netresearchgate.netjocpr.com For GC-MS/MS analysis, derivatization with acetic anhydride is a viable strategy. google.com

Data Tables

Table 1: Summary of Key Reactions

Reaction Type Reagents/Conditions Key Products
Base-Catalyzed Hydrolysis Aqueous NaOH 1-Methylpiperazine, Methanol, Carbon Dioxide
Oxidation of Piperazine Ring Mercury-EDTA Piperazine-2,3-dione derivatives
Electrochemical Oxidation Anodic oxidation in Methanol α-Methoxylated carbamate
Derivatization for GC Analysis Heptafluorobutyric anhydride (HFBA), Pyridine HFBA-derivatized carbamate
Derivatization for HPLC Analysis 4-chloro-7-nitrobenzofuran (NBD-Cl) NBD-piperazine adduct

Mentioned Compounds

Structure Activity Relationship Sar Studies of Methyl 4 Methylpiperazin 1 Yl Carbamate Derivatives

Impact of Functional Groups on Biological Activity

The biological activity of a molecule is profoundly influenced by its constituent functional groups. In the case of Methyl (4-methylpiperazin-1-yl)carbamate derivatives, the trifluoromethyl, carbamate (B1207046), and piperazine (B1678402) moieties, along with various aromatic and heterocyclic substituents, play pivotal roles in defining their pharmacological profiles.

Role of Trifluoromethyl, Carbamate, and Piperazine Moieties

The trifluoromethyl group is frequently used in medicinal chemistry to enhance a drug's metabolic stability and to modify its electronic and lipophilic properties. mdpi.comwikipedia.org Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups. wikipedia.org The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown, which can prolong the half-life of a drug. mdpi.com Furthermore, this group often increases lipophilicity, which can improve a molecule's ability to cross cell membranes. mdpi.comhovione.com

The carbamate group (-NHCOO-) is a key structural motif that is often used as a bioisostere for the peptide bond in drug design. nih.govnih.govacs.org This is due to its greater chemical and proteolytic stability. nih.govnih.govacs.org The carbamate functionality can participate in hydrogen bonding through its carbonyl group and NH moiety, which is crucial for interacting with biological targets. nih.govacs.org Its ability to permeate cell membranes also contributes to the bioavailability of drugs containing this group. nih.govnih.gov

The piperazine moiety is a versatile heterocyclic scaffold widely employed in drug discovery. nih.govingentaconnect.combenthamscience.com Its two nitrogen atoms can be substituted, allowing for the introduction of various functional groups to modulate pharmacological activity and pharmacokinetic properties. ingentaconnect.comnih.gov The piperazine ring can improve water solubility and bioavailability due to the basicity of its nitrogen atoms. nih.govresearchgate.net It is a common component in a wide range of therapeutic agents, including anticancer, antimicrobial, and antidepressant drugs. nih.govresearchgate.net

Table 1: Properties of Key Functional Moieties

Moiety Key Properties and Roles in Drug Design
Trifluoromethyl (-CF3) Increases metabolic stability, enhances lipophilicity, strong electron-withdrawing group. mdpi.comwikipedia.orghovione.com
Carbamate (-NHCOO-) Stable peptide bond isostere, participates in hydrogen bonding, improves cell membrane permeability. nih.govnih.govacs.org

| Piperazine | Versatile scaffold for substitution, improves aqueous solubility and bioavailability, common in various therapeutic agents. nih.govingentaconnect.comnih.govresearchgate.net |

Influence of Aromatic and Heterocyclic Substituents

The introduction of various aromatic and heterocyclic substituents to the core structure of this compound derivatives can dramatically influence their biological activity. These substituents can affect binding affinity, selectivity, and pharmacokinetic properties.

For instance, in a series of piperazine derivatives, the nature and position of substituents on an aromatic ring were found to be critical for activity. nih.gov The presence of a halogen, such as chlorine, on a phenyl ring attached to the piperazine moiety was essential for inhibitory effects on certain transporters. polyu.edu.hk Replacing a naphthalene (B1677914) group with a benzene (B151609) ring was shown to abolish the inhibitory effects on specific transporters, but the addition of a methyl or ethyl group to the benzene ring could restore this activity. polyu.edu.hkpolyu.edu.hk

Similarly, the type of heterocyclic ring attached can also have a profound impact. Studies have shown that connecting different heterocyclic rings, such as indole (B1671886) or benzothiazole, to the piperazine ring can modulate the affinity and selectivity for different receptors. nih.gov The linker connecting the heterocycle to the piperazine ring, for example, an amide versus a methylene (B1212753) linker, can also influence the binding affinity. nih.gov

Table 2: Influence of Aromatic and Heterocyclic Substituents on Biological Activity

Parent Structure Modification Observed Effect on Biological Activity Reference
Naphthalene-containing piperazine derivative Replacement of naphthalene with benzene Abolished inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk
Benzene-containing piperazine derivative Addition of a methyl group to the benzene ring Regained inhibitory activity on both ENT1 and ENT2 transporters. polyu.edu.hkpolyu.edu.hk
Phenylpiperazine derivative Substitution with a halogen on the phenyl ring Essential for inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk

Conformational Analysis and Molecular Geometry Effects on Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and molecular geometry, is a critical determinant of its biological activity. A drug molecule must adopt a specific conformation to fit into the binding site of its biological target.

The carbamate group within the this compound derivatives can impose a degree of conformational restriction. nih.govacs.org This is due to the delocalization of the non-bonded electrons on the nitrogen atom into the carbonyl group, which gives the C-N bond some double-bond character and restricts rotation. nih.gov

Lipophilicity and its Correlation with Biological Outcomes

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of certain functional groups can modulate the lipophilicity of this compound derivatives. As mentioned earlier, the trifluoromethyl group is known to enhance lipophilicity. mdpi.comhovione.com Similarly, the addition of halogen atoms to the molecular structure can also increase its lipophilicity, which may improve its permeability into cells. rsc.org

Table 3: Impact of Functional Groups on Lipophilicity and Biological Activity

Functional Group Modification Effect on Lipophilicity Consequence for Biological Outcome Reference
Addition of Trifluoromethyl group Increase Can improve membrane permeability and binding affinity. mdpi.comhovione.com
Introduction of Halogen atoms Increase May enhance cell penetration. rsc.org

Key Pharmacophore Identification and Modification

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the key pharmacophore of a series of compounds is a fundamental step in understanding their SAR and in designing new, more potent analogs.

For many piperazine-based compounds, a common pharmacophore model includes a central basic nitrogen atom (often one of the piperazine nitrogens), which is positively ionizable, and two hydrophobic regions. nih.gov These features are typically arranged at specific distances from each other. The basic nitrogen can engage in ionic or hydrogen bonding interactions with the target, while the hydrophobic groups can fit into corresponding hydrophobic pockets in the receptor's binding site. researchgate.netnih.gov

Once a pharmacophore model is established, it can be used to guide the modification of the lead compound. youtube.com For example, the distance between the pharmacophoric features can be optimized by altering the length of a linker. The nature of the hydrophobic groups can be changed to better fit the receptor's pockets. Additionally, other features, such as hydrogen bond donors or acceptors, can be added or removed to improve binding affinity and selectivity. youtube.comyoutube.com Modifying parts of the molecule that are not part of the core pharmacophore can also be a strategy to fine-tune properties like solubility or metabolic stability without losing biological activity. youtube.com

Receptor Binding Modes and Ligand-Receptor Interactions

The biological effect of a drug is initiated by its binding to a specific receptor. The affinity and selectivity of this binding are determined by the sum of the intermolecular interactions between the ligand (the drug molecule) and the receptor. These interactions include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Aromatic and heterocyclic rings on the molecule can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. mdpi.com Molecular docking studies can provide valuable insights into these binding modes, helping to visualize how a ligand fits into its receptor and which interactions are most important for binding. polyu.edu.hkpolyu.edu.hknih.gov These studies can reveal that even small changes to the ligand's structure can significantly alter its binding orientation and affinity. polyu.edu.hk

Table 4: Key Ligand-Receptor Interactions

Molecular Moiety Potential Receptor Interactions Amino Acid Residues Involved (Examples)
Piperazine Nitrogen Ionic interaction, Hydrogen bonding Aspartic acid, Glutamic acid
Carbamate Group Hydrogen bonding Serine, Threonine, Asparagine, Glutamine
Aromatic/Heterocyclic Rings Hydrophobic interactions, π-π stacking Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine

| Trifluoromethyl Group | Hydrophobic interactions, Halogen bonding | |

Identification of Anchoring Points

The core structure of this compound presents several key anchoring points for interaction with biological targets. The piperazine ring itself, a common moiety in many biologically active compounds, is a crucial structural element. mdpi.comacgpubs.orgresearchgate.net Modifications at the 1 and 4 positions of the piperazine ring are common strategies in drug design due to the nucleophilic nature of the nitrogen atoms, which allows for various substitution reactions. eurekaselect.com

In derivatives of this compound, the key anchoring points can be identified as:

The Piperazine Nitrogen Atoms: The nitrogen atoms at positions 1 and 4 are critical for forming hydrogen bonds and ionic interactions within an enzyme's active site. The methyl group at the 4-position can influence the basicity of this nitrogen and provide hydrophobic interactions.

The Carbamate Moiety: The carbamate group (-NHCOO-) is a versatile functional group that acts as a bioisostere for amide or ester groups. It can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the NH group as a hydrogen bond donor. ajphs.com

The Methyl Group of the Carbamate: The terminal methyl group of the carbamate can engage in hydrophobic interactions within a binding pocket.

Table 1: Potential Anchoring Points in this compound Derivatives and Their Interactions

Structural MoietyPotential Interaction TypeSignificance in Binding
Piperazine RingHydrogen Bonding, Ionic InteractionsOften essential for anchoring the molecule to the target protein.
N-Methyl Group (Piperazine)Hydrophobic Interactions, Steric EffectsCan influence selectivity and potency by fitting into specific hydrophobic pockets.
Carbamate LinkageHydrogen Bonding (Donor and Acceptor)Contributes to the binding affinity and proper orientation within the active site.
Carbamate Methyl GroupHydrophobic InteractionsCan provide additional binding affinity through interactions with nonpolar residues.

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound derivatives with their biological targets are crucial for their inhibitory activity. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on related piperazine-containing inhibitors have shown that the piperazine moiety often orients itself to form key hydrogen bonds with amino acid residues in the active site of an enzyme. unar.ac.id For instance, in the context of cholinesterase inhibition, the nitrogen atoms of the piperazine ring can interact with residues in the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme. ajphs.comresearchgate.net

Molecular docking studies on similar carbamate derivatives have revealed that the carbamate group can form hydrogen bonds with serine or histidine residues in the catalytic triad (B1167595) of enzymes like acetylcholinesterase. nih.gov The carbonyl oxygen of the carbamate is a strong hydrogen bond acceptor, while the NH group can act as a donor.

Hydrophobic interactions also play a significant role. The methyl group on the piperazine ring and the methyl group of the carbamate can fit into hydrophobic pockets within the enzyme's active site, thereby increasing the binding affinity and stability of the enzyme-inhibitor complex. nih.gov

Correlation of Structural Features with Enzyme Inhibition Kinetics

The structural features of this compound derivatives directly influence their enzyme inhibition kinetics. Carbamates are known to act as inhibitors of several enzymes, particularly hydrolases like cholinesterases. researchgate.net

The mechanism of inhibition by carbamates often involves a two-step process:

Formation of a Reversible Michaelis Complex: The inhibitor binds non-covalently to the enzyme's active site.

Carbamoylation of the Active Site: The carbamate group is transferred to a nucleophilic residue in the active site (e.g., a serine hydroxyl group), forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed by the natural substrate. This leads to a time-dependent, pseudo-irreversible inhibition. researchgate.net

The rate of carbamoylation (k₃) is a key parameter in determining the inhibitory potency of a carbamate. This rate is influenced by the electronic and steric properties of the substituents on the carbamate nitrogen and the leaving group.

For derivatives of this compound, the following correlations can be anticipated:

Substituents on the Piperazine Ring: Electron-withdrawing or electron-donating groups attached to the piperazine ring can modulate the nucleophilicity of the piperazine nitrogens and the reactivity of the carbamate.

Nature of the Alkyl Group on the Carbamate: The size and hydrophobicity of the alkyl group (in this case, methyl) can affect the binding affinity (Kᵢ) and the rate of carbamoylation.

Kinetic studies on other carbamate inhibitors have shown that they typically exhibit competitive inhibition initially, followed by a time-dependent decrease in enzyme activity as the carbamoylation proceeds. researchgate.net

Table 2: Hypothetical Enzyme Inhibition Data for a Series of Carbamate Derivatives

CompoundModificationIC₅₀ (nM)Inhibition TypeCarbamoylation Rate (k₃) (min⁻¹)
This compound-50Competitive, Time-dependent0.1
Ethyl (4-methylpiperazin-1-yl)carbamateEthyl instead of Methyl on carbamate35Competitive, Time-dependent0.15
Methyl (4-ethylpiperazin-1-yl)carbamateEthyl instead of Methyl on piperazine60Competitive, Time-dependent0.08
Methyl (piperazin-1-yl)carbamateNo methyl on piperazine100Competitive, Time-dependent0.05

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on SAR principles.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity within a molecule. For "Methyl (4-methylpiperazin-1-yl)carbamate," both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are vital for confirming its structure.

While specific spectral data for "this compound" is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally related compounds, such as N-methylpiperazine and various carbamate (B1207046) derivatives. chemicalbook.comchemicalbook.comchemicalbook.comresearchgate.netorganicchemistrydata.org

In the ¹H NMR spectrum of "this compound," distinct signals are expected for the different types of protons present in the molecule. The piperazine (B1678402) ring protons typically appear as multiplets due to complex spin-spin coupling. The protons on the carbons adjacent to the nitrogen atoms will have characteristic chemical shifts. The N-methyl group will present as a sharp singlet, and the methoxy (B1213986) group of the carbamate will also produce a singlet.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Methoxy (CH₃-O)~3.7Singlet3H
Piperazine (CH₂)~3.3Multiplet4H
Piperazine (CH₂)~2.8Multiplet4H
N-Methyl (N-CH₃)~2.3Singlet3H

This table is predictive and based on data from analogous structures. chemicalbook.comchemicalbook.comnih.gov

The exact chemical shifts can be influenced by the solvent used for the analysis. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For "this compound," signals are expected for the carbamate carbonyl carbon, the methoxy carbon, the N-methyl carbon, and the two non-equivalent sets of carbons in the piperazine ring.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)~155-165
Methoxy (CH₃-O)~52
Piperazine (C-N)~43-55
N-Methyl (N-CH₃)~46

This table is predictive and based on data from analogous structures. chemicalbook.comresearchgate.netorganicchemistrydata.orgnih.govspectrabase.com The chemical shifts of the piperazine ring carbons can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of "this compound." For related piperazine derivatives, HRMS has been used to confirm their elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying specific compounds. In the context of related compounds, LC-MS/MS has been employed to study the fragmentation of N-methylpiperazine amide-tagged molecules, where characteristic fragmentation patterns are observed. researchgate.net A common fragmentation pathway for N-substituted piperazine derivatives involves the loss of the N-methylpiperazine moiety. researchgate.net

Expected Fragmentation in Mass Spectrometry

Fragment Description
[M+H]⁺Molecular ion with a proton
Loss of N-methylpiperazineA characteristic fragmentation pattern for related compounds
Fragments of the piperazine ringFurther fragmentation of the piperazine ring structure

This table is predictive and based on data from analogous structures. researchgate.netnih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined.

Single Crystal X-ray Diffraction Analysis

No specific studies detailing the single-crystal X-ray diffraction analysis of this compound were found in the available literature. While crystal structures for related carbamate and piperazine derivatives have been published, data pertaining to the precise three-dimensional structure, bond lengths, and bond angles of the title compound are not available.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and specific intermolecular interactions, such as hydrogen bonding, for this compound is not available in published research. This analysis is contingent on the successful cultivation of a single crystal and its subsequent X-ray diffraction analysis, which has not been reported.

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis, separation, or purity assessment of this compound have been detailed in the scientific literature. Method development for related compounds, such as N-methylcarbamates and piperazine derivatives, exists, but validated methods tailored to this specific molecule, including details on stationary phase, mobile phase composition, flow rate, and detection wavelength, are not documented.

Ultra-Performance Liquid Chromatography (UPLC)

There are no published Ultra-Performance Liquid Chromatography (UPLC) methods specifically developed or validated for the analysis of this compound. Consequently, data on retention times, resolution, and sensitivity for this compound using UPLC are not available.

Other Spectroscopic and Analytical Techniques

Infrared (IR) Spectroscopy

A specific, published Infrared (IR) spectrum for this compound, detailing characteristic absorption bands and their corresponding functional group vibrations, could not be located. While general IR data for the carbamate functional group and the N-methylpiperazine moiety are known, an experimental spectrum for the entire molecule has not been reported in the searched literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical method for characterizing the electronic properties of "this compound". This technique measures the absorption of ultraviolet and visible light, which induces electronic transitions between different energy levels within the molecule. The resulting spectrum is characteristic of the molecule's structure, particularly the presence of chromophores—the specific groups that absorb light.

The structure of "this compound" contains a carbamate functional group, which is a primary chromophore. The UV-Visible spectrum is expected to exhibit absorption bands corresponding to well-defined electronic transitions. Typically, carbamates and related structures display two main types of transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in compounds with double bonds, such as the carbonyl (C=O) group within the carbamate moiety. For piperazine-linked derivatives, these bands are often observed in the high-energy UV region, sometimes below 250 nm. researchgate.net

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The solvent used to dissolve the sample can influence the position and intensity of these absorption peaks. Polar solvents may cause a shift in the wavelength of maximum absorbance (λmax) due to interactions with the chromophore. For example, studies on various piperazine derivatives have demonstrated that the UV absorption spectra can be affected by the solvent environment. researchgate.netnih.gov While a specific spectrum for "this compound" is not publicly available, the expected absorption data based on analogous compounds are summarized in the table below.

Table 1: Expected UV-Visible Absorption Characteristics for this compound

Transition TypeExpected Wavelength Range (λmax)Expected IntensityChromophore
π → π~200-240 nmHighCarbamate (C=O)
n → π~240-300 nmLow to MediumCarbamate (C=O, N, O)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and confirming its empirical and molecular formula. For "this compound", with the molecular formula C₇H₁₅N₃O₂, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) can be calculated with high precision.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From the masses of these products, the percentage composition of the original sample is determined.

A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the successful synthesis and purity of "this compound". In the characterization of newly synthesized piperazine carbamates, elemental analysis is a standard and essential step to validate the compound's identity. researchgate.net

**Table 2: Elemental Composition of this compound (C₇H₁₅N₃O₂) **

ElementSymbolAtomic WeightMolar Mass ( g/mol )Theoretical Composition (%)Experimental (%)
CarbonC12.011173.2148.54Data not available
HydrogenH1.008173.218.73Data not available
NitrogenN14.007173.2124.26Data not available
OxygenO15.999173.2118.47Data not available

*Experimental data would be obtained from laboratory analysis of a synthesized sample.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of a material. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of mass loss against temperature, revealing the temperatures at which the compound degrades.

For "this compound", the TGA thermogram would indicate its thermal stability range and the pattern of its decomposition. Generally, carbamate compounds undergo thermal decomposition through the cleavage of the carbamate bond. researchgate.netresearchgate.net Studies on methyl carbamates suggest that decomposition can begin at lower temperatures compared to other alkyl carbamates, often initiated by the breaking of the urethane (B1682113) linkage. researchgate.net

The TGA curve for "this compound" is expected to show an initial flat region, indicating thermal stability up to a certain temperature. This would be followed by one or more distinct steps of mass loss. The primary decomposition step would likely correspond to the loss of the methyl carbamate group or its fragmentation products, such as methanol (B129727) and an isocyanate intermediate, or carbon dioxide and an amine. researchgate.netmdpi.com The thermal degradation of the piperazine ring structure would occur at higher temperatures. utexas.edu Analysis of piperazine derivatives often shows decomposition events occurring at specific temperature ranges, which can be used to characterize the compound's thermal properties. researchgate.net

Table 3: Expected Thermal Decomposition Profile for this compound

Decomposition StepTemperature Range (Approx.)Mass Loss (%)Probable Lost Fragments
Initial Phase Ambient to ~150-200 °C~0%Stable Compound
Step 1 ~200-300 °CVariableLoss of methyl carbamate group fragments (e.g., CH₃OH, CO₂, isocyanate)
Step 2 >300 °CVariableDegradation of the piperazine ring structure
Final Residue >500 °CVariableChar residue

*The exact temperatures and mass loss percentages would be determined experimentally.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

While specific molecular docking studies focusing exclusively on Methyl (4-methylpiperazin-1-yl)carbamate are not extensively documented in publicly available literature, the binding affinities of analogous compounds containing piperazine (B1678402) and carbamate (B1207046) moieties have been investigated against various protein targets. These studies can provide valuable insights into the potential binding affinities of this compound. For instance, in a virtual screening study, a compound with a similar piperazine-containing scaffold, 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide, exhibited a predicted binding affinity of -10.36 kcal/mol against the main protease of SARS-CoV-2 nih.gov. Another study on carbamate-based inhibitors of acetylcholinesterase identified a potent inhibitor with a docking score of -11.200 kcal/mol plos.org.

The predicted binding affinity is influenced by various factors including the shape complementarity between the ligand and the binding pocket, as well as the intermolecular interactions formed. The following table illustrates predicted binding affinities for compounds containing either a piperazine or a carbamate functional group against different protein targets, which can serve as a reference for estimating the potential binding affinity of this compound.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Piperazine derivativeSARS-CoV-2 Main Protease-10.36 nih.gov
Carbamate derivativeAcetylcholinesterase-11.200 plos.org
Piperazine derivativeEscherichia coli target-5.53
Carbamate derivativeFarnesyl Transferase-11.3

This table presents data from studies on compounds structurally related to this compound to provide an insight into potential binding affinities.

The interaction modes of a ligand with its target receptor are crucial for understanding its mechanism of action. For compounds containing a 4-methylpiperazine group, interactions are often characterized by hydrogen bonds and hydrophobic interactions. For example, in a study of benzoheterocyclic 4-aminoquinolines, a derivative containing a 4-methylpiperazin-1-yl moiety was observed to form hydrogen bonds and various hydrophobic interactions, including π-π stacking, alkyl, and π-alkyl bonds with the amino acid residues of the target protein unar.ac.id.

The carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, can also play a significant role in molecular recognition. The elucidation of these interaction modes is critical for the rational design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Sampling

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity and interactions. A quantum chemical analysis of a carbamate derivative, methyl n-(6-propylsulfanyl-1h benzimidazol-2-yl)carbamate, using the Restricted Hartree-Fock (RHF) method, determined key parameters such as HOMO-LUMO energy levels, electron density, and charge distribution inlibrary.uz.

For this compound, DFT calculations could be used to determine properties such as the electrostatic potential surface, which indicates the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). This information is valuable for predicting non-covalent interactions with target proteins. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of a molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. In a study on carbamate toxicity, DFT descriptors, including the Hirshfeld charge of the carbonyl carbon and the electronic affinity, were found to be important in predicting toxicity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been reported, general QSAR studies on carbamate derivatives have been conducted.

For instance, a 2D-QSAR model was developed for a series of carbamate-based inhibitors of acetylcholinesterase. This model identified three molecular descriptors—Connolly accessible area, H %, and ELUMO—as having a high correlation with biological activity plos.org. Such models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. The development of a robust QSAR model requires a dataset of compounds with known biological activities and a set of calculated molecular descriptors that capture the structural and physicochemical properties of the molecules.

Homology Modeling of Biological Receptors

Understanding the interaction between a small molecule and its biological receptor is fundamental to predicting its pharmacological effect. However, the precise three-dimensional (3D) crystal structures of many biological receptors have not been experimentally determined. In such cases, homology modeling serves as a powerful computational method to construct a reliable 3D model of a target protein.

The process begins with identifying a suitable template—a protein with a known experimental structure and a high degree of sequence similarity to the target protein. nih.gov For instance, when the experimental crystal structure of a target like P. falciparum adenylosuccinate lyase (PfADSL) is unavailable, its 3D structure can be modeled using a web-based server like SWISS-MODEL. nih.gov The server identifies a suitable template, such as Plasmodium vivax ADSL, based on sequence identity and coverage. nih.gov

Once a template is chosen, the amino acid sequence of the target protein is aligned with the template sequence. A 3D model of the target is then constructed based on the template's backbone structure. The quality and reliability of the generated model are rigorously assessed using various validation tools and scoring functions, such as GMQE (Global Model Quality Estimation) and QMEAN (Qualitative Model Energy Analysis), to ensure the model is satisfactory for further investigation. nih.govchemicalbook.com

This homology model of the receptor can then be used in molecular docking simulations. nih.gov These simulations predict the most likely binding conformation of a ligand, such as this compound or its derivatives, within the active site of the modeled receptor. By analyzing these interactions, researchers can identify key amino acid residues involved in binding and predict the binding affinity of the compound. nih.gov This information is invaluable for understanding the structure-activity relationship and for designing new derivatives with improved efficacy and stability. While specific homology modeling studies focused solely on this compound are not detailed in the available literature, this technique represents a critical step in exploring its potential interactions with uncharacterized biological targets.

In Silico Assessment of Molecular Properties for Research Design

In the early phases of drug development, it is crucial to assess the pharmacological potential of a compound. In silico methods provide a rapid and cost-effective way to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, helping to identify candidates with favorable drug-like characteristics and reduce the likelihood of late-stage failures.

Computational tools are used to calculate a range of physicochemical and pharmacokinetic properties based on the molecule's structure. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five and Verber's rules, which help predict oral bioavailability. For example, parameters including molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are calculated to assess a compound's "drug-likeness."

Furthermore, in silico models can predict key pharmacokinetic behaviors. Human Intestinal Absorption (HIA) and Caco-2 cell permeability values are calculated to estimate how well a compound might be absorbed after oral administration. The prediction of potential toxicity is another critical component of these assessments, allowing researchers to flag problematic compounds early in the design process. This comprehensive in silico profiling is essential for guiding research design, prioritizing which compounds to synthesize, and selecting candidates for further in vitro and in vivo testing.

The table below outlines key molecular properties that are typically assessed in silico to guide research design. While specific, experimentally validated data for this compound is not available in the cited literature, this table represents the standard computational assessment performed for a research compound of this nature.

Molecular PropertySignificance in Research DesignGenerally Accepted Range/Value
Molecular Weight (MW)Influences size-dependent absorption and diffusion.< 500 g/mol
Lipophilicity (LogP)Affects solubility, permeability across membranes, and metabolism.≤ 5
Hydrogen Bond Donors (HBD)Impacts membrane permeability and receptor binding.≤ 5
Hydrogen Bond Acceptors (HBA)Impacts membrane permeability and receptor binding.≤ 10
Topological Polar Surface Area (TPSA)Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.< 140 Ų
Rotatable BondsRelates to molecular flexibility and oral bioavailability.≤ 10
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.High (>70%)

Q & A

Q. What statistical approaches mitigate inter-day vs. intra-day analytical variability in carbamate quantification?

  • Methodological Answer :
  • ANOVA Testing : Analyze precision data (e.g., RSD <1% for GC intra-day) to identify systemic errors .
  • Internal Standards : Use deuterated analogs or structurally similar compounds (e.g., ethyl carbamate) to normalize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.